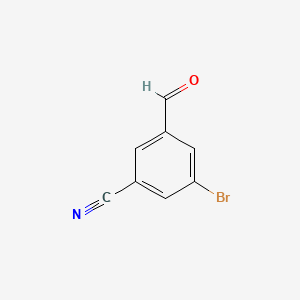

3-Bromo-5-formylbenzonitrile

Vue d'ensemble

Description

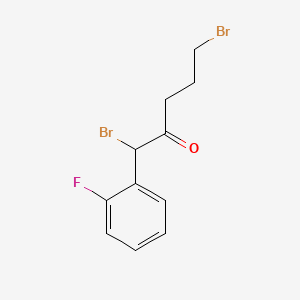

3-Bromo-5-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-formylbenzonitrile is 1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H . This indicates the presence of a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) in the benzene ring.Physical And Chemical Properties Analysis

3-Bromo-5-formylbenzonitrile is a solid at room temperature . It has a molecular weight of 210.03 . The compound should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-formylbenzonitrile: is a versatile building block in organic synthesis. Its bromo and formyl groups make it a valuable precursor for constructing complex molecules. For instance, it can undergo Suzuki coupling reactions to introduce aryl groups .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-5-formylbenzonitrile serves as an intermediate in the synthesis of various drugs. Its structure is pivotal in creating compounds with potential antitumor and anti-inflammatory properties .

Material Science

This compound is used in material science for developing new organic semiconductors. Its electronic properties are beneficial for creating components in organic light-emitting diodes (OLEDs) and other electronic devices .

Proteomics

3-Bromo-5-formylbenzonitrile: is utilized in proteomics as a biochemical tool. It can be used to modify proteins or peptides, aiding in the study of protein structure and function .

Agrochemical Research

The compound finds applications in agrochemical research for the synthesis of pesticides and herbicides. Its reactivity allows for the creation of compounds that can selectively target pests without harming crops .

Dye Synthesis

In the field of dye synthesis, 3-Bromo-5-formylbenzonitrile is used to produce thermally activated delayed fluorescence (TADF) dyes. These dyes are significant for their high-efficiency emission and are used in advanced display technologies .

Catalysis

It acts as a ligand precursor in catalysis. By forming complexes with metals, it can catalyze various chemical reactions, including oxidation and reduction processes .

Environmental Science

Lastly, in environmental science, derivatives of 3-Bromo-5-formylbenzonitrile are studied for their ability to capture and convert greenhouse gases, contributing to efforts in reducing global warming .

Mécanisme D'action

Target of Action

3-Bromo-5-formylbenzonitrile is a biochemical used in proteomics research . .

Biochemical Pathways

As a biochemical used in proteomics research, it may be involved in protein-related pathways .

Result of Action

As a biochemical used in proteomics research, it may have effects at the protein level .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It’s recommended to use this compound only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-bromo-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQJUAOTNPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698899 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644982-55-8 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)